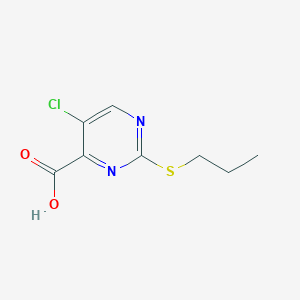
5-Chloro-2-(propylsulfanyl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(propylsulfanyl)pyrimidine-4-carboxylic acid: is an organic compound with the molecular formula C8H9ClN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 5-position, a propylsulfanyl group at the 2-position, and a carboxylic acid group at the 4-position of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(propylsulfanyl)pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Chlorination: The pyrimidine derivative is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.
Thioether Formation: The chlorinated pyrimidine is then reacted with propylthiol in the presence of a base like sodium hydride or potassium carbonate to introduce the propylsulfanyl group at the 2-position.
Carboxylation: Finally, the compound is carboxylated at the 4-position using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination using industrial chlorinating agents.
Continuous Thioether Formation: Continuous flow reactors are used for the thioether formation step to ensure high yield and purity.
Automated Carboxylation: Automated systems for carboxylation to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions:
Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 5-Chloro-2-(propylsulfinyl)pyrimidine-4-carboxylic acid, 5-Chloro-2-(propylsulfonyl)pyrimidine-4-carboxylic acid.
Reduction: 5-Chloro-2-(propylsulfanyl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Catalysis: Acts as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Antimicrobial Activity: Studied for its antimicrobial properties against certain bacterial and fungal strains.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new drugs for treating various diseases.
Diagnostic Agents: Used in the development of diagnostic agents for detecting specific biomolecules.
Industry:
Material Science: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 5-Chloro-2-(propylsulfanyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact pathways depend on the specific application and target.
類似化合物との比較
- 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
- 5-Chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid
- 5-Chloro-2-(butylsulfanyl)pyrimidine-4-carboxylic acid
Comparison:
- Structural Differences: The primary difference lies in the length of the alkyl chain attached to the sulfur atom. This affects the compound’s physical and chemical properties.
- Reactivity: The reactivity of these compounds can vary based on the alkyl chain length, influencing their behavior in chemical reactions.
- Applications: While all these compounds may have similar applications, the specific properties of 5-Chloro-2-(propylsulfanyl)pyrimidine-4-carboxylic acid make it unique for certain uses, such as its potential higher solubility in organic solvents compared to its shorter-chain analogs.
特性
分子式 |
C8H9ClN2O2S |
|---|---|
分子量 |
232.69 g/mol |
IUPAC名 |
5-chloro-2-propylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O2S/c1-2-3-14-8-10-4-5(9)6(11-8)7(12)13/h4H,2-3H2,1H3,(H,12,13) |
InChIキー |
ASIUSORZKWXQHW-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC=C(C(=N1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


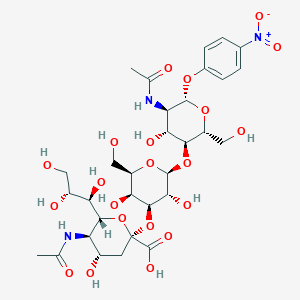
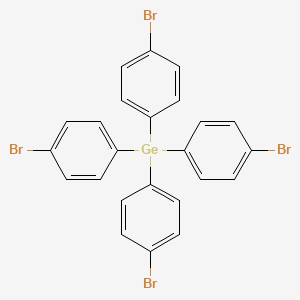
![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)

![3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B14890096.png)
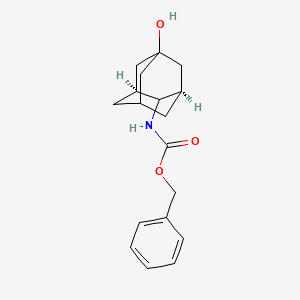
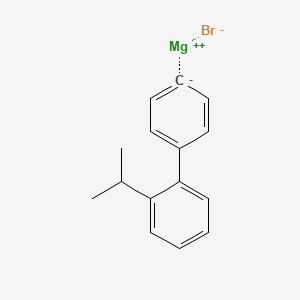
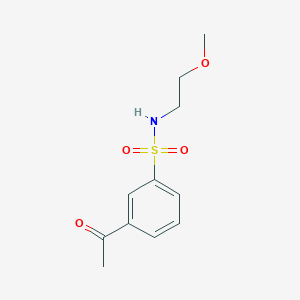
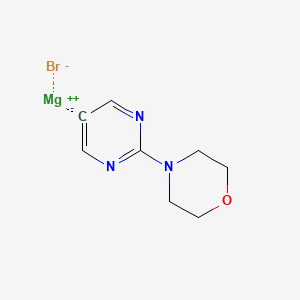
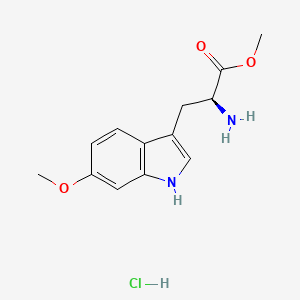
![4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14890132.png)
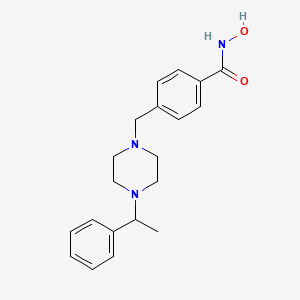
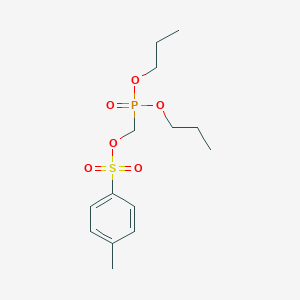
![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
